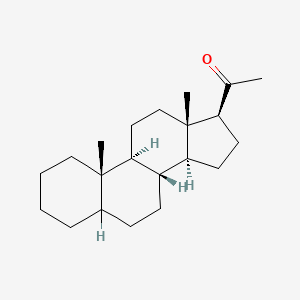

Pregnan-20-one

描述

Structure

3D Structure

属性

CAS 编号 |

32695-80-0 |

|---|---|

分子式 |

C21H34O |

分子量 |

302.5 g/mol |

IUPAC 名称 |

1-[(8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H34O/c1-14(22)17-9-10-18-16-8-7-15-6-4-5-12-20(15,2)19(16)11-13-21(17,18)3/h15-19H,4-13H2,1-3H3/t15?,16-,17+,18-,19-,20-,21+/m0/s1 |

InChI 键 |

RSRDWHPVTMQUGZ-OZIWPBGVSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

手性 SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C |

规范 SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

同义词 |

pregnan-20-one pregnane-20-one pregnane-20-one, (5alpha)-isomer pregnane-20-one, (5beta)-isome |

产品来源 |

United States |

Biosynthesis and Enzymatic Pathways of Pregnan 20 One

Key Enzymes in Pregnan-20-one Synthesis and Metabolism

Other Hydroxylases (e.g., 6α-Hydroxylase) and their Specificity

The metabolism of saturated pregnane (B1235032) steroids, such as those involved in neurosteroidogenesis, can involve hydroxylation at various positions. Specifically, the enzyme 6α-hydroxylase plays a role in the inactivation of certain pregnanes. Research indicates that a "saturated steroid 6α-hydroxylase" enzyme system, distinct from the cytochrome P450 6α-hydroxylase acting on Δ⁴-3-ketosteroids, is present in extrahepatic human tissues oup.comoup.com. This enzyme system effectively metabolizes saturated C21-steroids like 5α-pregnan-3β-ol-20-one and 5α-pregnan-3α-ol-20-one oup.comoup.com. Studies using T47-D human breast cancer cells as an enzyme source found that both 5α-pregnan-3β-ol-20-one and 5α-pregnan-3α-ol-20-one are efficient substrates for this saturated steroid 6α-hydroxylase, with indistinguishable apparent Km values oup.com. The enzyme activity was found to be optimal in microsome-enriched preparations and was supported equally by NADH and NADPH oup.com. The products of this hydroxylation are typically 3β,6α-dihydroxy-5α-pregnan-20-ones and 3α,6α-dihydroxy-5α-pregnan-20-ones, which are considered major urinary metabolites oup.comoup.com.

Tissue-Specific and Developmental Biosynthetic Regulation

The biosynthesis and action of neurosteroids, including metabolites of progesterone (B1679170), are tightly regulated in a tissue-specific and developmentally dependent manner. These steroids are produced de novo in both the central and peripheral nervous systems, as well as in peripheral steroidogenic organs researchgate.netwikipathways.orgfrontiersin.orgtandfonline.com. Enzymes crucial for steroidogenesis, such as cytochrome P450scc, 3β-hydroxysteroid dehydrogenase (3β-HSD), 5α-reductase (5α-R), and 3α-hydroxysteroid dehydrogenase (3α-HSD), are expressed in various brain regions and peripheral tissues, enabling the local synthesis of neuroactive steroids wikipathways.orgfrontiersin.orgtandfonline.comnih.govnih.govpnas.orgnih.gov. The expression and activity of these enzymes are modulated by developmental stage and specific tissue environments, influencing the levels and functions of neurosteroids like allopregnanolone (B1667786) frontiersin.orgtandfonline.comnih.govnih.govoup.comnih.govplos.org.

Central Nervous System (Neurosteroidogenesis)

The central nervous system (CNS) is a significant site for the synthesis of neurosteroids, including metabolites of progesterone such as allopregnanolone researchgate.netfrontiersin.orgtandfonline.comnih.govnih.govjneurosci.orgjneurosci.orgjneurosci.orgresearchgate.netfrontiersin.orgkarger.comresearchgate.netnih.govfrontiersin.orgnih.gov. These steroids are synthesized from cholesterol or from peripheral steroid precursors researchgate.netwikipathways.orgfrontiersin.orgtandfonline.comnih.govnih.gov. Neurosteroidogenesis in the brain involves a coordinated action of steroidogenic enzymes within neurons and glial cells frontiersin.orgnih.govnih.govfrontiersin.org. The brain possesses the enzymatic machinery to convert cholesterol into neuroactive steroids, and neurosteroid levels in the brain can be significantly higher than in circulation, even persisting after the removal of peripheral steroidogenic glands frontiersin.orgjneurosci.orgjneurosci.orgresearchgate.net. This local synthesis is crucial for the neuroactive roles of these compounds, such as modulating neurotransmitter receptors like GABAA researchgate.netnih.govnih.govpnas.orgnih.govkarger.com.

Neural and Glial Cell Contributions

Both neurons and glial cells contribute to neurosteroidogenesis within the central nervous system researchgate.netfrontiersin.orgnih.govnih.govfrontiersin.org. Glial cells, including astrocytes and microglia, play a role in cholesterol transport to mitochondria, a critical early step in steroid synthesis, mediated by the translocator protein (TSPO) frontiersin.orgnih.govnih.govnih.gov. While TSPO is highly expressed in glial cells, neurosteroidogenesis primarily occurs in principal neurons in various brain regions, as these cells possess the necessary enzymatic machinery for converting cholesterol into neuroactive steroids nih.govpnas.org. Studies have shown that enzymes like 5α-reductase type I and 3α-hydroxysteroid dehydrogenase (3α-HSD) are expressed in specific neuronal populations, such as cortical and hippocampal neurons, and principal output neurons pnas.org. For example, 3α-HSD type 3 is found in both steroidogenic tissues and the CNS, including neurons and glial cells nih.gov.

Developmental Regulation in Fetal Brain

The biosynthesis of neurosteroids is subject to significant developmental regulation, particularly in the fetal brain nih.govjneurosci.orgkarger.comresearchgate.netnih.govjneurosci.org. Progesterone and its metabolite allopregnanolone are synthesized in the CNS throughout the embryonic period by pluripotential progenitor cells and reach their highest concentrations in late gestation jneurosci.orgnih.gov. During fetal life, the placenta is a major producer of steroids, and progesterone from the placenta serves as a precursor for allopregnanolone synthesis in the fetal brain karger.comresearchgate.net. Allopregnanolone has been shown to interact with GABAA receptors in the fetal brain and can suppress seizure activity karger.com. Furthermore, increased allopregnanolone production in the fetus may serve as an endogenous neuroprotective mechanism against hypoxic-induced brain damage, particularly in the hippocampus karger.comresearchgate.net. Studies have indicated that the development of brain steroid levels is region- and sex-specific, with fetal exposure to certain substances potentially interacting with the development of these neurosteroids nih.gov.

Peripheral Steroidogenic Organs

Adrenal Gland

The adrenal gland is a primary steroidogenic organ responsible for synthesizing a range of steroid hormones, including glucocorticoids, mineralocorticoids, and androgens nih.govwikipedia.orgscirp.org. The adrenal cortex, composed of distinct zones (glomerulosa, fasciculata, and reticularis), contains the necessary enzymes for steroidogenesis nih.govwikipedia.org. The initial step in adrenal steroid synthesis involves the conversion of cholesterol to pregnenolone (B344588) by the side-chain cleavage enzyme (P450scc) in the mitochondria oup.comnih.govwikipedia.org. Subsequent modifications of pregnenolone by various P450 enzymes and hydroxysteroid dehydrogenases within the cortical cells lead to the production of specific adrenal steroids wikipathways.orgnih.govwikipedia.org. The adrenal glands play a significant role in maintaining pregnancy and promoting fetal growth and nervous system development scirp.org.

Gonadal Tissues (e.g., Ovary, Corpus Luteum)

In ovarian tissues, particularly the corpus luteum, progesterone is a major product. Progesterone can be further metabolized into various pregnane derivatives. Studies indicate that enzymes like 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD) are present in the corpus luteum, facilitating the conversion of progesterone to 5α-dihydroprogesterone (5α-DHP) and subsequently to neuroactive steroids like allopregnanolone (3α-hydroxy-5α-pregnan-20-one) researchgate.netebi.ac.uknih.gov. The corpus luteum also produces 5β-reduced metabolites ebi.ac.uk. Research in rat ovaries shows that progesterone is converted to 5α-pregnane-3,20-dione (5α-DHP) and 3α-hydroxy-5α-pregnan-20-one, with these metabolites peaking around ovulation nih.gov.

Placental Steroidogenesis

The human placenta plays a significant role in steroid metabolism. Progesterone is a key steroid synthesized by the syncytiotrophoblast. While progesterone itself circulates, it is also metabolized within the placenta. Studies have shown that placental tissue can synthesize 5α-dihydroprogesterone (5α-DHP) from progesterone, with 5α-pregnane-3,20-dione and 3β-hydroxy-5α-pregnan-20-one being identified metabolites nih.govmcgill.ca. The placenta exhibits 5α-reductase activity, converting progesterone into 5α-reduced pregnanes nih.gov. Furthermore, the placenta can metabolize fetal-derived 5α-pregnan-3α/β-ol-20-ones into 5α-DHP, suggesting a complex interplay between maternal and fetal steroid metabolism nih.gov. There is no evidence for the formation of 5β-reduced pregnanes from progesterone by placental tissue nih.gov.

Hepatic and Extrahepatic Metabolism

The liver is a primary site for steroid metabolism. In rats, hepatic metabolism of corticosterone (B1669441) involves the formation of various pregnane tetrols and triols, with distinct patterns observed between sexes, partly regulated by hypophyseal control nih.gov. Extrahepatic tissues, including the brain, also metabolize progesterone and its derivatives. For instance, progesterone can be converted to 5α-DHP, a precursor to 5α-pregnan-3α-ol-20-one, which is an anxiolytic/anesthetic steroid oup.comnih.gov. Extrahepatic pathways can also lead to the formation of 3α,6α-dihydroxy-5α-pregnan-20-ones from 5α-reduced steroids, distinct from hepatic cytochrome P450 6α-hydroxylase activity nih.gov.

Prostate Tissue Metabolism

In prostate tissue, steroid metabolism is complex, particularly in the context of prostate cancer. Studies have shown that prostate cancer cells can metabolize pregnenolone and progesterone into various downstream products, including 5α-pregnan-3β,6α-diol-20-one, particularly under serum starvation conditions nih.govmedchemexpress.com. These pathways can be independent of CYP17A1 activity and are influenced by enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD) medchemexpress.com. Prostate tissues also exhibit metabolism towards backdoor pathway steroids, with 5-pregnan-3,20-dione and 5-pregnan-3-ol-20-one being significantly formed from progesterone nih.govnih.gov.

Metabolic Intermediates and Downstream Products

This compound acts as a precursor to several important neuroactive steroids, primarily through hydroxylation and stereospecific reduction reactions.

Allopregnanolone (3α-hydroxy-5α-pregnan-20-one) Synthesis

Allopregnanolone is a significant metabolite of progesterone and is synthesized via a pathway involving the reduction of progesterone to 5α-dihydroprogesterone (5α-DHP), followed by 3α-hydroxylation. This process is catalyzed by enzymes such as 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD) nih.govmdpi.combiosynth.comnih.gov. 5α-DHP is the immediate precursor, and its conversion to allopregnanolone involves the 3α-HSD enzyme, coded by AKR1C1-4 genes mdpi.com. Both 5α-reductase and 3α-HSD activities are found in various tissues, including the corpus luteum researchgate.netebi.ac.uk. In the brain, 3α-hydroxy-5α-pregnan-20-one plays a role in mediating social, sexual, and affective behaviors, formed from progesterone metabolism by 5α-reductase and 3-hydroxysteroid oxidoreductase enzymes in areas like the ventral tegmental area nih.gov. Ethanol (B145695) administration has been shown to increase levels of 3α-hydroxy-5α-pregnan-20-one in the cerebral cortex, suggesting an interaction between ethanol and this neurosteroid nih.gov.

Pregnanolone (B1679072) (3α-hydroxy-5β-pregnan-20-one) Synthesis

Pregnanolone is another neurosteroid metabolite of progesterone. Its synthesis involves the reduction of progesterone to 5β-dihydroprogesterone (5β-DHP) by 5β-reductase, followed by 3α-hydroxylation, catalyzed by 3α-hydroxysteroid dehydrogenase nih.govmdpi.comwikipedia.org. 5β-DHP is the immediate precursor to pregnanolone nih.gov. Unlike the placenta, other tissues like the liver can metabolize progesterone to 5β-reduced pregnanes nih.govoup.com. Pregnanolone, like allopregnanolone, acts as a positive allosteric modulator of the GABAA receptor wikipedia.org.

Molecular Mechanisms of Action and Biological Roles

Receptor Interactions and Modulatory Activities

Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Modulation

Pregnan-20-one and its related metabolites are recognized for their significant modulatory effects on Gamma-Aminobutyric Acid Type A (GABA-A) receptors, which are crucial for inhibitory neurotransmission in the central nervous system. These neurosteroids interact with GABA-A receptors through non-genomic mechanisms, influencing neuronal excitability and various physiological processes.

Allosteric Modulation of GABA-A Receptor Function

Certain pregnane (B1235032) steroids, including metabolites of progesterone (B1679170), act as positive allosteric modulators (PAMs) of GABA-A receptors frontiersin.orgoup.comnih.govnih.govfrontiersin.orgresearchgate.net. These compounds bind to a distinct site on the GABA-A receptor, separate from the binding sites for GABA itself, benzodiazepines, or barbiturates nih.govmod.gov.rs. By binding to this allosteric site, they enhance the receptor's response to GABA. For instance, allopregnanolone (B1667786) (3α-hydroxy-5α-pregnan-20-one), a well-studied metabolite, is known to potentiate GABA-A receptor function nih.govnih.govfrontiersin.orgresearchgate.netmod.gov.rsnih.govdiva-portal.orgnih.gov. This potentiation can lead to anxiolytic, sedative, hypnotic, and anticonvulsant effects oup.commod.gov.rs. Research indicates that the efficacy of neurosteroid modulation is dependent on the specific subunit composition of the GABA-A receptor nih.govfrontiersin.org.

Influence on Chloride Ion Currents

The primary mechanism by which GABA-A receptor modulators exert their effects is by influencing the flow of chloride ions (Cl-) across the neuronal membrane. Positive allosteric modulators like allopregnanolone enhance the GABA-mediated influx of chloride ions nih.govnih.govmod.gov.rs. This increased influx leads to hyperpolarization of the neuron, making it less likely to fire an action potential, thereby increasing inhibitory neurotransmission nih.gov. Studies have shown that these steroids can prolong the decay of GABA-mediated currents by slowing the recovery of GABA-A receptors from a desensitized state nih.gov. Some 3β-hydroxy pregnane steroids, in contrast to their 3α-hydroxy counterparts, have been observed to act as antagonists or inhibitors of GABA-A receptor function, potentially by inducing activation-dependent inhibition nih.govfrontiersin.orgresearchgate.netnih.govfrontiersin.org.

Subunit Specificity of Interactions

The modulatory effects of neurosteroids on GABA-A receptors are highly dependent on the specific subunit composition of the receptor complex nih.govnih.govfrontiersin.org. Different combinations of α, β, and γ subunits confer varying sensitivities to these steroids. For example, the presence of specific α subunits (e.g., α1, α2) and γ subunits is known to influence the efficacy of neurosteroid modulation nih.govfrontiersin.org. While detailed subunit specificity data specifically for this compound are not extensively detailed in the provided search results, the general principle of subunit-dependent modulation is well-established for related neurosteroids like allopregnanolone nih.govnih.govfrontiersin.org. Research suggests that certain 3β-OH steroids, such as 3β-hydroxy-5α-pregnan-20-one, exhibit different activities depending on the receptor subtype and experimental method used frontiersin.org.

Glycine (B1666218) Receptor Modulation

While the primary focus of neurosteroid research has been on GABA-A receptors, some studies have also investigated their effects on glycine receptors (GlyRs), which are also ligand-gated chloride channels involved in inhibitory neurotransmission, particularly in the spinal cord and brainstem frontiersin.orgnih.govnih.govu-strasbg.frresearchgate.net. Research has indicated that certain neurosteroids can modulate GlyR activity, though their effects can be varied and sometimes opposite to their actions on GABA-A receptors. For instance, some general anesthetics with a pregnane skeleton have shown opposing effects on glycine receptor function compared to their potentiation of GABA-A receptors researchgate.netoup.com. Specifically, 5α-pregnan-3α-ol-20-one (allopregnanolone) has been reported to enhance glycine-induced currents in some studies nih.gov, while other research indicates that micromolar concentrations of allopregnanolone can block GlyRs in native cells nih.gov. Conversely, 5β-pregnan-3α-ol-20-one has been shown to inhibit glycine receptor activity nih.govoup.com. The subunit composition of the glycine receptor also appears to influence the nature of steroid modulation nih.govresearchgate.netoup.com.

Other Ion Channel and Receptor Modulations

This compound and its related metabolites interact with a variety of other ion channels and receptors beyond the NMDA receptor.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation: Progesterone, the parent compound of this compound, has been shown to modulate neuronal nicotinic acetylcholine receptors (nAChRs) pnas.orgsnmjournals.orgscipublications.com. Specifically, progesterone can inhibit the function of nAChRs, such as the α4β2 subtype, by interacting with sites on the extracellular portion of the protein pnas.org. This inhibition is not dependent on agonist presence or voltage and does not alter receptor desensitization, suggesting it is not an open channel blocker pnas.org. While direct studies on this compound's interaction with nAChRs are less prevalent in the initial search results, the known modulation of nAChRs by progesterone suggests a potential for its metabolites to also influence these receptors pnas.orgsnmjournals.org. Prenatal exposure to nicotine, which activates nAChRs, has been shown to alter the expression of various nAChR subunits in the fetal brain, including increases in α2, α4, α7, and β2 subunits nih.gov.

Serotonin (B10506) 5-HT3 Receptor Modulation: Allopregnanolone (3α-hydroxy-5α-pregnan-20-one), a metabolite of progesterone, has demonstrated antagonistic effects at the serotonin 5-HT3 receptor oup.comfrontiersin.org. Studies indicate that allopregnanolone, along with other gonadal steroids like 17α-estradiol and progesterone, can inhibit serotonin-evoked cation currents oup.com. This antagonistic activity was not observed with pregnenolone (B344588) sulfate (B86663) or cholesterol, highlighting the specificity of steroid interactions with the 5-HT3 receptor oup.com. While this compound itself is not explicitly detailed in this context, its close metabolic relationship to allopregnanolone suggests a potential for similar interactions. 5-HT3 receptor antagonists are known for their role in managing nausea and vomiting, particularly in contexts like chemotherapy and post-operative recovery healthengine.com.auoup.com.

L-type Ca2+ Channel Modulation: Neurosteroids, including allopregnanolone (3α-hydroxy-5α-pregnan-20-one), have been shown to directly inhibit L-type voltage-gated calcium channels (L-VGCCs) nih.govnih.govjneurosci.orgeneuro.org. Allopregnanolone was found to be a potent inhibitor of L-VGCCs, with an IC50 of approximately 10 μM nih.gov. This inhibition of L-type calcium channels by allopregnanolone is stereospecific and requires extracellular calcium, suggesting a direct interaction with the channel nih.govjneurosci.org. Furthermore, ethanol (B145695) exposure has been shown to potentiate L-type calcium channel activity in embryonic cortical GABAergic interneurons, and this effect can be prevented by nifedipine, an L-type calcium channel blocker eneuro.org. This implicates calcium dynamics, mediated by L-type channels, in the signaling pathways affected by ethanol, potentially contributing to neurodevelopmental abnormalities eneuro.org. While direct studies on this compound's effects on L-type calcium channels are not extensively detailed in the provided search results, its role as a precursor or metabolite of neurosteroids with known effects on these channels suggests a potential for similar modulatory actions.

Cellular Signaling Pathways

Cyclic AMP Response Element-Binding Protein (CREB) Signaling

Information directly linking this compound to CREB signaling pathways was not found in the initial search results. While CREB is a crucial transcription factor involved in various cellular processes, including neuronal plasticity and survival, specific studies detailing its modulation by this compound were not identified.

Liver-X-Receptor (LXR) and Pregnane-X-Receptor (PXR) System Interactions

Information directly linking this compound to Liver-X-Receptor (LXR) or Pregnane-X-Receptor (PXR) systems was not found in the initial search results. LXRs and PXRs are nuclear receptors involved in lipid metabolism, xenobiotic detoxification, and inflammation, but their specific interaction with this compound has not been detailed in the provided search snippets.

Toll-like Receptor 4 (TLR4) Activation and Pro-inflammatory Signaling Inhibition

Information directly linking this compound to Toll-like Receptor 4 (TLR4) activation or its role in inhibiting pro-inflammatory signaling was not found in the initial search results. TLR4 is a key component of the innate immune system, and its activation triggers inflammatory responses. Specific research detailing this compound's influence on this pathway was not identified.

CX3CL1-CX3CR1 Pathway Modulation

Information directly linking this compound to the CX3CL1-CX3CR1 pathway was not found in the initial search results. The CX3CL1-CX3CR1 pathway, involving the chemokine fractalkine and its receptor, plays a role in neuroinflammation and immune cell function. Specific studies detailing this compound's modulation of this pathway were not identified.

Role in Endogenous Regulatory Loops

Modulation of Pituitary FSH Secretion

The influence of this compound derivatives on the hypothalamic-pituitary-gonadal (HPG) axis, particularly concerning Follicle-Stimulating Hormone (FSH) secretion, has been a subject of research. Studies indicate that certain neurosteroids can modulate gonadotropin release. For instance, 3α-hydroxy-4-pregnen-20-one (3α HP), a related gonadal and neurosteroid, has been shown to selectively suppress gonadotropin-releasing hormone (GnRH)-induced FSH release from anterior pituitary cells nih.gov. This suppression is believed to occur via non-genomic mechanisms, potentially involving cell membrane signaling pathways nih.gov.

In contrast, research on 3α-hydroxy-5α-pregnan-20-one (3α,5α-THP), a metabolite of progesterone, in immature ovariectomized rats primed with estradiol, demonstrated a significant increase in luteinizing hormone (LH) levels but no discernible effect on serum FSH levels nih.gov. This suggests that while some pregnane derivatives can influence gonadotropin release, their impact on FSH may be indirect or absent, with LH being more directly affected in certain contexts nih.gov. Progesterone itself, a precursor to many pregnane steroids, is known to exert negative feedback on FSH release yourhormones.infoclevelandclinic.org.

Table 1: Influence of Steroids on Gonadotropin Release

| Steroid Compound | Effect on FSH Release | Effect on LH Release | Reference |

| 3α-hydroxy-4-pregnen-20-one (3α HP) | Suppresses GnRH-induced FSH release | Not specified | nih.gov |

| Progesterone | Inhibits FSH release (negative feedback) | Stimulates LH release (via GnRH) | yourhormones.infoclevelandclinic.org |

| Estradiol | Stimulates FSH release (at low levels) | Stimulates LH release (surge triggers ovulation) | yourhormones.infoclevelandclinic.org |

| 3α-hydroxy-5α-pregnan-20-one (3α,5α-THP) | No significant effect observed in specific study | Significantly increased LH levels in specific study | nih.gov |

Interplay with Other Endogenous Steroids and Neurosteroids

This compound and its derivatives are recognized for their significant interactions with other endogenous steroids and their profound effects as neurosteroids. These compounds are synthesized from precursors like progesterone and dehydroepiandrosterone (B1670201) (DHEA), forming a complex network of steroid signaling frontiersin.orgfrontiersin.org.

A primary mechanism of action for neurosteroids like allopregnanolone (a derivative of this compound) involves the potentiation of gamma-aminobutyric acid type A (GABA_A) receptors frontiersin.orgtocris.comnih.govontosight.ainih.gov. By acting as positive allosteric modulators of GABA_A receptors, they enhance inhibitory neurotransmission in the CNS, leading to anxiolytic, sedative, hypnotic, and anticonvulsant effects frontiersin.orgtocris.comnih.govontosight.ainih.gov. This interaction with GABA_A receptors is often described as non-genomic, meaning it does not directly involve changes in gene expression frontiersin.org.

Beyond GABAergic systems, these neurosteroids also interact with other neurotransmitter systems. For instance, 3α-hydroxy-5α-pregnan-20-one (3α,5α-THP) has been shown to influence dopamine-mediated behaviors, potentially mimicking some effects of dopamine (B1211576) receptor antagonists, suggesting a role in neuropsychiatric disorders nih.gov. Furthermore, research indicates that these neurosteroids can modulate NMDA receptors and dopamine receptors, contributing to complex behavioral effects, including those related to social and sexual behaviors capes.gov.br.

The biological activities of these compounds can also exhibit sex-specific differences. For example, 3α,5α-THP has been observed to enhance the CX3CL1/CX3CR1 pathway, primarily in female rats, influencing astrocyte reactivity and potentially mediating anti-inflammatory effects mdpi.com. Sex-specific regulation of cytokines like interleukin-10 (IL-10) by these neurosteroids has also been reported mdpi.com.

Structure Activity Relationships and Stereoisomerism

Impact of Stereochemical Configurations (e.g., 5α vs. 5β, 3α vs. 3β) on Biological Activity

The stereochemistry of the pregnane (B1235032) skeleton, particularly at the A/B ring junction (C5) and the hydroxyl group at C3, profoundly dictates the biological activity of pregnan-20-one derivatives.

3α vs. 3β Configuration: The stereochemistry at the C3 position, specifically the orientation of the hydroxyl group, is critical. A 3α-hydroxyl group is generally essential for the positive allosteric modulation of GABAA receptors and for high binding affinity frontiersin.orgfrontiersin.orgnih.gov. Conversely, the presence of a 3β-hydroxyl group often leads to GABAA receptor antagonist activity or a reduction in positive modulatory effects frontiersin.orgfrontiersin.org. For example, while 3α-hydroxy-5α-pregnan-20-one is a potent modulator, its 3β-hydroxy isomer (isoallopregnanolone) exhibits significantly reduced or antagonistic activity nih.govfrontiersin.org.

Other Stereochemical Influences: Modifications at other stereocenters, such as C17, can also alter activity. For example, inversion of configuration at C17 can lead to a loss of activity in potentiating GABAA receptor-mediated responses nih.gov.

| Stereochemical Configuration | Impact on GABAA Receptor Activity | Reference(s) |

| 5α-pregnane | Potent positive allosteric modulator, enhances Cl- uptake | nih.govfrontiersin.orgfrontiersin.org |

| 5β-pregnane | Reduced activity compared to 5α isomers, different modulatory effects | nih.govfrontiersin.orgfrontiersin.org |

| 3α-hydroxyl | Essential for positive modulation and high binding affinity | frontiersin.orgfrontiersin.orgnih.gov |

| 3β-hydroxyl | Reduced activity, can act as antagonist | nih.govfrontiersin.orgfrontiersin.org |

| Inversion at C17 | Loss of activity in potentiation of Cl- uptake | nih.gov |

Functional Group Significance for Receptor Binding and Efficacy

Specific functional groups on the this compound scaffold play distinct roles in receptor binding and the resulting biological efficacy.

3α-Hydroxyl Group: The hydroxyl group at the 3α position is considered indispensable for the potentiation of GABAA receptor function and for achieving high binding affinity frontiersin.orgfrontiersin.orgnih.gov. It acts as a hydrogen-bond donor, contributing significantly to the pharmacophore conicet.gov.ar.

C20 Ketone Group: The ketone group at the C20 position is vital for high-potency positive allosteric modulation of GABAA receptors frontiersin.orgfrontiersin.orgnih.gov. This carbonyl group functions as a hydrogen-bond acceptor, complementing the 3α-hydroxyl group in forming an active pharmacophore conicet.gov.ar.

Other Functional Groups: Modifications or the presence of other functional groups can also influence activity. For instance, the sulfate (B86663) moiety in 3α-hydroxy-5β-pregnan-20-one sulfate is critical for its inhibitory effects on NMDA receptors nih.gov. Similarly, the presence of hydroxyl, carbonyl, and double bond groups at specific positions (e.g., C-3, C-16, C-17/C-20) has been shown to influence cytotoxic activity in some pregnane steroids rsc.org. Conversely, certain modifications, such as acetylation at C3, introduction of unsaturation at C9(11), or inversion at C17, can lead to a loss of GABAA receptor potentiating activity nih.gov.

| Functional Group | Significance | Receptor Type / Activity Affected | Reference(s) |

| 3α-Hydroxyl | Essential for binding affinity and positive allosteric modulation | GABAA receptor | frontiersin.orgfrontiersin.orgnih.gov |

| C20 Ketone | Important for high-potency positive allosteric modulation | GABAA receptor | frontiersin.orgfrontiersin.orgnih.gov |

| 17β-Acetyl | Hydrogen-bond acceptor, part of the pharmacophore | GABAA receptor | ebi.ac.ukconicet.gov.ar |

| Sulfate Moiety | Crucial for inhibitory effects on NMDA receptors | NMDA receptor | nih.gov |

| C3 Acetylation | Leads to loss of GABAA receptor potentiating activity | GABAA receptor | nih.gov |

| C17 Inversion | Leads to loss of GABAA receptor potentiating activity | GABAA receptor | nih.gov |

Research on Synthetic Derivatives and Analogues

Extensive research has focused on synthesizing derivatives and analogues of this compound to explore SAR and identify compounds with enhanced or altered biological activities.

Phenylethynyl Derivatives: Modifications at the 3β-position with phenylethynyl groups, particularly those with para-substitutions on the phenyl ring, have yielded highly potent modulators of GABAA receptors. For example, 3β-(p-acetylphenylethynyl)-3α-hydroxy-5α-pregnan-20-one (Co 152791) demonstrated significantly enhanced potency compared to naturally occurring allopregnanolone (B1667786) in binding assays researchgate.netacs.orgnih.gov.

Modifications at C3 and C17: Introducing methyl groups at the 3β-position, as in ganaxolone (B1674614) (3α-hydroxy-3β-methyl-5α-pregnan-20-one), has maintained or modulated GABAA receptor activity nih.gov. Studies have also explored modifications at C17, such as the introduction of polar chains or aza-homosteroid structures, with some derivatives showing comparable pharmacological activities to parent compounds acs.orgconicet.gov.ar.

Other Modifications: Research has also involved introducing imidazole (B134444) groups at C21 researchgate.net, halogen and morpholinyl substituents nih.gov, or exploring cytotoxic activities of plant-derived pregnane steroids like pachylenone A and B, and aglaiasterol B, providing insights into SAR for anticancer effects rsc.orgrsc.org. These synthetic efforts highlight the versatility of the pregnane scaffold for developing compounds with diverse pharmacological profiles.

| Synthetic Derivative / Analogue | Key Modification(s) | Observed Activity / Significance | Reference(s) |

| 3β-(phenylethynyl) derivatives | Phenylethynyl group at 3β-position | Highly potent GABAA receptor modulators; specific phenyl substitutions enhance affinity. | researchgate.netacs.orgnih.gov |

| Ganaxolone (3α-hydroxy-3β-methyl-5α-pregnan-20-one) | Methyl group at 3β-position | Potent GABAA receptor modulator. | nih.gov |

| ORG-20599 (2β,3α,5α-21-chloro-3-hydroxy-2-(4-morpholinyl)this compound) | Chloro and morpholinyl substituents at C21 and C2 | Investigated for GABAA receptor activity. | nih.gov |

| 17a-Aza-D-homosteroids | Modified D-ring structure | Some analogues showed pharmacological activities comparable to neurosteroids. | acs.org |

| Allopregnanolone derivatives with polar chains at 16α | Polar chains at 16α-position | Carbamates were active GABAA receptor modulators; position 16 is suitable for modification. | conicet.gov.ar |

| 3α-hydroxy-21-(1'-imidazolyl)-3β-methoxymethyl-5α-pregnan-20-one | Imidazole group at C21 | Synthesized, key step involved stereoselective introduction of imidazole. | researchgate.net |

| Pachylenone A, B, Aglaiasterol B | Natural products from Aglaia pachyphylla | Exhibited cytotoxic activity against breast cancer cell lines; SAR analysis indicated role of hydroxyl, carbonyl, and double bond groups. | rsc.orgrsc.org |

Compound Name List:

this compound

(2β,3α,5α)-21-bromo-3-hydroxy-2-(4-morpholinyl)this compound

(8ξ,9ξ,14ξ,17α)-17,21-epoxypregnan-3-one

3α-hydroxy-3β-(phenylethynyl)-5β-pregnan-20-ones

3α-hydroxy-5α-pregnan-20-one (Allopregnanolone)

3α,21-dihydroxy-5α-pregnan-20-one (AllotetrahydroDOC)

3β-hydroxy-5α-pregnan-20-one (Isoallopregnanolone)

3β-hydroxy-5β-pregnan-20-one (Epipregnanolone)

3α-hydroxy-5β-pregnan-20-one

3α-amino-5α-pregnan-20-one

5α-dihydroprogesterone

trans-5α-pregn-17(20)-en-3,16-dione

20β-hydroxy-5αH-pregnan-3-one

Aglaiasterol B

2β,3β-dihydroxypregnan-16-one

Pachylenone A

Pachylenone B

(3α,5α)-3-hydroxythis compound

(3α,5β)-3-hydroxythis compound

Ganaxolone (3α-hydroxy-3β-methyl-5α-pregnan-20-one)

ORG-20599 [2β,3α,5α-21-chloro-3-hydroxy-2-(4-morpholinyl)this compound]

3α-hydroxy-5α-pregnan-20-one sulfate

3α-hydroxy-5β-pregnan-20-one sulfate

5α-androstane-3α,17α-diol (Adiol)

Androsterone (3α-hydroxy-5α-androstane-17-one)

Etiocholanolone (3α-hydroxy-5β-androstane-17-one)

Alfaxolone (3α-hydroxy-5α-pregnan-11,20-dione)

17a-Aza-D-homosteroids

3β-(p-acetylphenylethynyl)-3α-hydroxy-5α-pregnan-20-one (Co 152791)

Analytical Methodologies and Quantification in Research

The accurate detection and quantification of Pregnan-20-one and its metabolites are fundamental to understanding their physiological roles. Researchers utilize a range of analytical techniques, often in combination, to achieve the necessary sensitivity and specificity. The choice of method depends on the research question, the biological matrix being analyzed, and the required level of structural detail. Mass spectrometric methods are often considered the gold standard for accurate steroid profiling, though even these sophisticated technologies require careful sample preparation and validation to ensure accuracy. tandfonline.comtandfonline.com

Spectroscopic and Spectrometric Approaches

Spectroscopic methods are indispensable for the definitive structural identification of pregnane (B1235032) steroids, providing detailed information about the molecular framework and the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural and stereochemical elucidation of this compound and its isomers. rsc.org Stereochemistry, which describes the 3D arrangement of atoms, is a critical aspect of steroid chemistry, and NMR provides the detailed information necessary to define it. wikipedia.org Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HMBC, HSQC, and NOESY) are used to establish the complete structure and relative configuration of novel pregnane steroids isolated from natural sources. rsc.orgrsc.org

The ¹³C-NMR spectra are particularly useful, as the chemical shifts of the carbon atoms are highly sensitive to the steroid's structure and stereoisomerism. nih.gov For example, correlations between carbon chemical shifts and the structures of different D-homoannulated 17α-hydroxythis compound isomers have been established. nih.gov

Furthermore, the Nuclear Overhauser Effect (NOE), observed in NOESY experiments, is a powerful technique for determining the spatial proximity of protons within a molecule, which is crucial for elucidating stereochemistry. wikipedia.orgresearchgate.net By measuring NOE effects and proton-proton coupling constants, researchers can establish the configuration at specific carbon atoms, such as the C-20 position, and determine the conformation of the C-17 side chain. researchgate.net

Table 3: Application of NMR Techniques in this compound Analysis

| NMR Technique | Information Provided | Application Example | Source |

|---|---|---|---|

| ¹³C NMR | Correlation of carbon chemical shifts with molecular structure and isomerism. | Correlating spectra with structures of D-homoannulated 17α-hydroxythis compound isomers. | nih.gov |

| 2D NMR (COSY, HMBC) | Elucidation of the carbon skeleton and connectivity of atoms. | Structural determination of new pregnane steroids from natural extracts. | rsc.orgrsc.org |

| NOESY | Determination of the spatial arrangement and relative stereochemistry of atoms. | Establishing the C-20 configuration and side-chain conformation in pregnane derivatives. | researchgate.net |

Immunoassay Techniques (e.g., Radioimmunoassay)

Immunoassays are highly sensitive methods used to quantify hormones like this compound derivatives in biological fluids. iaea.org These techniques rely on the specific binding between an antibody and the target analyte.

Radioimmunoassay (RIA) has been a widely used method for the determination of this compound metabolites, such as 3α-hydroxy-5α-pregnan-20-one (allopregnanolone), in plasma and serum. nih.govnih.govoup.com The development of an RIA involves producing polyclonal antibodies in animals (e.g., rabbits) by immunizing them with a conjugate of a this compound derivative and a carrier protein like bovine serum albumin. nih.govresearchgate.net The assay operates on a competitive binding principle, where the analyte in the sample competes with a fixed amount of a radiolabeled version of the steroid (e.g., a tritiated radioligand) for a limited number of antibody binding sites. nih.gov

A significant challenge in steroid immunoassays is the potential for cross-reactivity, where structurally similar steroids interfere with the measurement. tandfonline.comresearchgate.net For instance, progesterone (B1679170) is a major cross-reactant in the RIA for allopregnanolone (B1667786). nih.gov To improve the accuracy and specificity of the assay, pre-analytical purification steps are often necessary. These can include micro-column chromatography or the chemical oxidation of interfering compounds. nih.govnih.gov For example, progesterone can be eliminated by permanganate (B83412) oxidation before the RIA is performed. nih.gov The results of RIAs are often validated against more specific methods like GC-MS to ensure their accuracy. nih.govoup.com While effective, RIAs are often being replaced by non-radioactive methods like enzyme-linked immunoassays (EIA), which are less labor-intensive. nih.govresearchgate.net

Table 4: Characteristics of Radioimmunoassay (RIA) for this compound Metabolites

| Feature | Description | Source |

|---|---|---|

| Principle | Competitive binding between unlabeled analyte and a radiolabeled tracer for a specific antibody. | nih.gov |

| Antibody Generation | Polyclonal antibodies raised in rabbits against a steroid-protein conjugate. | nih.gov |

| Radiotracer | Tritiated radioligand of the target steroid. | nih.gov |

| Specificity Enhancement | Elimination of cross-reactants (e.g., progesterone) via oxidation or chromatographic separation. | nih.govnih.gov |

| Application | Quantification of allopregnanolone in rat and human plasma. | nih.gov |

Isotope Dilution and Tracer Studies

Isotope dilution mass spectrometry (ID-MS) stands as a definitive method for the precise quantification of steroids, including this compound, in biological matrices. jneurosci.orgbioscientifica.com This technique involves the addition of a known amount of an isotopically labeled version of the analyte (e.g., containing deuterium (B1214612) or carbon-13) to a sample. This labeled compound, or "internal standard," behaves identically to the endogenous, unlabeled this compound during extraction, purification, and analysis. By measuring the ratio of the unlabeled to the labeled compound in the final analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), the initial concentration of the endogenous steroid can be calculated with high accuracy and precision. eur.nl The use of an isotopic internal standard effectively corrects for any loss of the analyte during sample processing. eur.nl

Tracer studies, often employing radioactively labeled precursors, are instrumental in elucidating the metabolic pathways leading to the formation of this compound. In these studies, a labeled precursor, such as [¹⁴C]progesterone or [³H]pregnenolone, is introduced into a biological system, be it a cell culture, tissue homogenate, or a whole organism. jneurosci.orgnih.govresearchgate.net By tracking the appearance of the isotopic label in subsequent metabolites, researchers can map the conversion pathways. For instance, studies have used labeled progesterone to demonstrate its conversion to various metabolites, including isomers of this compound, in tissues like the ovaries and endometrium. nih.govoup.comoup.com Similarly, labeled pregnenolone (B344588) has been used to trace its transformation into its esters and other downstream steroids, although direct conversion to allopregnanolone (an isomer of this compound) was not detected in some bovine corpus luteum preparations, suggesting pathway specificity. nih.gov These tracer experiments are crucial for understanding the dynamics of steroidogenesis and the origins of specific metabolites like this compound.

Methodological Considerations for Research Quantification

Sample Collection and Preparation for Steroid Analysis

The accurate quantification of this compound begins with meticulous sample collection and preparation, as the methods employed can significantly influence the final measured concentration. scispace.com Biological samples for steroid analysis are diverse and include blood (serum and plasma), brain tissue, and feces. jneurosci.orgijcmas.com For blood, samples are typically collected in tubes, sometimes containing anticoagulants like EDTA, and then centrifuged to separate the plasma or serum, which is then stored at low temperatures (e.g., -20°C or -80°C) until analysis. jneurosci.orgscispace.com

The preparation of these samples for analysis is a critical step aimed at removing interfering substances and concentrating the target analytes. oup.com Common techniques include:

Liquid-Liquid Extraction (LLE): This is a widely used method where the biological fluid is mixed with an immiscible organic solvent (e.g., ethyl acetate, hexane, diethyl ether). jneurosci.orgnih.gov The steroids, being lipophilic, partition into the organic phase, which is then separated and evaporated, leaving a concentrated extract of the steroids.

Solid-Phase Extraction (SPE): In SPE, the sample is passed through a cartridge containing a solid adsorbent material (e.g., C18 silica). nih.gov The steroids are retained on the solid phase while more polar, interfering compounds are washed away. The steroids are then eluted with a small volume of an organic solvent. This technique is known for its high recovery and ability to effectively preconcentrate trace analytes. nih.gov

Protein Precipitation (PP): For serum and plasma samples, a simple and effective initial step is protein precipitation. researchgate.net This is often achieved by adding a solvent like methanol, which denatures and precipitates the abundant proteins. researchgate.net After centrifugation, the supernatant containing the steroids can be further purified.

The choice of method depends on the sample matrix, the required sensitivity, and the analytical technique to be used. For complex matrices like brain tissue, homogenization is required, followed by extraction with organic solvents. jneurosci.org

Extraction Efficiencies and Detectable Limits

The efficiency of the extraction process is a key parameter in quantitative steroid analysis. It represents the percentage of the analyte that is successfully recovered from the sample matrix during the preparation steps. High and consistent extraction efficiency is crucial for accurate and reproducible results. This is often determined by spiking a sample with a known amount of a labeled steroid tracer before extraction and measuring its recovery. nih.govnih.gov

Reported extraction efficiencies for pregnane steroids, including isomers of this compound like allopregnanolone, are often very high. For example, studies using LLE with solvents like ethyl acetate/heptane or SPE have reported extraction efficiencies ranging from 85% to over 95%. ijcmas.comnih.govnih.gov One study on a progesterone metabolite, 5α-pregnan-3α-ol-20-one, in buffalo feces reported an extraction efficiency of 85%. ijcmas.com Another study quantifying allopregnanolone in plasma achieved a recovery of above 95% using a simple liquid-liquid extraction. nih.gov

The detectable limit, or Limit of Quantification (LOQ), is the lowest concentration of an analyte that can be reliably measured with acceptable precision and accuracy. Advances in analytical instrumentation, particularly LC-MS/MS, have led to extremely low detection limits for neurosteroids. For isomers of this compound, such as allopregnanolone and pregnanolone (B1679072), LOQs in the low picogram per milliliter (pg/mL) range are achievable in plasma. scispace.comnih.gov Some highly sensitive methods report the ability to detect as low as 50 femtograms (fg) on-column. nih.gov

Below is a table summarizing reported extraction efficiencies and detection limits for isomers of this compound, which serve as a reference for the parent compound.

| Analyte (Isomer of this compound) | Matrix | Extraction Method | Extraction Efficiency (%) | Analytical Method | Lower Limit of Quantification (LLOQ) |

| Allopregnanolone | Plasma | Liquid-Liquid Extraction | >95 | LC-MS/MS | 10 pg/mL |

| Pregnanolone | Plasma | Liquid-Liquid Extraction | >95 | LC-MS/MS | 10 pg/mL |

| 5α-pregnan-3α-ol-20-one | Feces (Buffalo) | 90% Methanol Extraction | 85 | Immunoassay | 0.1 ng/mL |

| Allopregnanolone | Plasma | Solid Phase Extraction | Not specified | LC-MS/MS | 40 pg/mL |

This table presents data for isomers of this compound as a reference due to the limited availability of specific data for the parent compound.

Assessment of Precursor Transformation and Metabolite Yield

Understanding the conversion of precursor molecules into this compound and its subsequent metabolites is fundamental to steroid biochemistry. The primary precursors for this compound are pregnenolone and progesterone. upf.edumdpi.comebi.ac.uk The assessment of these transformation processes and their yields is typically conducted using in vitro experiments with tissue preparations or cell cultures.

The metabolic pathway generally proceeds from cholesterol to pregnenolone, which can then be converted to progesterone. csic.es Progesterone is a key substrate for the formation of various pregnane derivatives. The transformation to 5α-pregnane-3,20-dione, a direct precursor to some this compound isomers, is catalyzed by the enzyme 5α-reductase. researchgate.netbioscientifica.com Subsequent action by hydroxysteroid dehydrogenases (HSDs) can then produce the various hydroxylated forms of this compound. bioscientifica.com

Studies investigating the metabolism of progesterone in various tissues have identified several metabolites, including isomers of this compound. For example, in human endometrial cells, the major metabolite of progesterone was found to be 3β-hydroxy-5α-pregnan-20-one (70% of metabolites), followed by 5α-pregnane-3,20-dione (15%) and 3α-hydroxy-5α-pregnan-20-one (10%). mdpi.com This indicates a high yield of this compound isomers from their immediate precursor. Similarly, studies in rat ovarian tissue have demonstrated the conversion of progesterone to metabolites like 3α-hydroxy-5α-pregnan-20-one. oup.com

The yield of these transformations can be quantified by incubating tissue preparations with a known amount of a labeled precursor (like [¹⁴C]progesterone) and then separating and quantifying the resulting labeled metabolites using techniques like high-performance liquid chromatography (HPLC) and radiometric detection. researchgate.net Such studies have shown that the metabolic profile and the ratio of different metabolites can vary significantly between tissue types (e.g., tumorous vs. nontumorous breast tissue), highlighting differences in enzymatic activity. researchgate.net For instance, one study found that tumorous breast tissue had elevated 5α-reductase activity, leading to significantly higher levels of 5α-pregnanes compared to normal tissue. researchgate.net

Advanced Research Approaches and Models

In Vitro Cellular and Tissue Culture Models

In vitro models are crucial for dissecting the cellular and molecular mechanisms underlying the actions of Pregnan-20-one derivatives. These systems allow for controlled experimentation, enabling researchers to investigate specific cellular responses without the confounding systemic effects present in vivo.

Primary neuronal and glial cell cultures provide a direct means to study the effects of this compound compounds on the fundamental units of the nervous system. These models allow for the examination of neurosteroid-induced changes in neuronal morphology, excitability, and survival.

Research has shown that the neurosteroid 3α-Hydroxy-5α-pregnan-20-one (allopregnanolone) can induce significant morphological changes in cultured fetal hippocampal neurons jneurosci.orgnih.gov. Specifically, exposure to this compound led to a rapid decrease in neurite area and length within 40 minutes. This regression was observed in neurons that had not yet established contact with other cells, suggesting a role in neuronal development or plasticity. Importantly, established structural connections between neurons or glia were not affected jneurosci.org. Furthermore, 3α-Hydroxy-5α-pregnan-20-one has been demonstrated to protect against excitotoxicity in neuronal cultures, indicating its potential neuroprotective role in conditions like neurodegenerative diseases . Studies also show that this neurosteroid acts as a positive allosteric modulator of GABA_A receptors, enhancing inhibitory neurotransmission, which contributes to its sedative and anxiolytic effects researchgate.net.

Brain organoids and aggregate cultures represent more complex in vitro models that recapitulate aspects of brain development and function, including cellular diversity and intricate neural network formation. These models are valuable for studying neurosteroid effects in a more physiologically relevant context than simple cell cultures.

While direct studies focusing exclusively on this compound within brain organoids are emerging, research on neurosteroids in general suggests their potential to influence the complex cellular interactions and network activity characteristic of these models. The known effects of allopregnanolone (B1667786) on GABAergic neurotransmission and neuronal morphology jneurosci.orgresearchgate.net imply that it could modulate the development and function of neural circuits within organoid systems. Future research in this area may explore how this compound derivatives influence synaptic plasticity, network oscillations, and glial-neuronal interactions in these advanced three-dimensional cultures.

Steroidogenic enzyme expression systems, often utilizing cultured cells transfected with specific enzymes, are employed to investigate the synthesis, metabolism, and functional consequences of this compound derivatives. These systems allow researchers to study the activity of enzymes involved in steroid transformations, such as reductases and hydroxylases, in a controlled biochemical environment.

Studies on progesterone (B1679170) metabolism highlight the formation of this compound derivatives through enzymatic reduction and hydroxylation steps . For instance, rat ovarian microsomes incubated with progesterone and NADPH have been shown to produce 3β-hydroxy-5α-pregnan-20-one as a major metabolite oup.com. This demonstrates the capacity of specific enzyme systems to convert precursor steroids into this compound metabolites. Furthermore, the synthesis of neuroactive steroids like allopregnanolone involves enzymes such as 5α-reductase and 3α-hydroxysteroid dehydrogenase biosynth.com. Understanding the expression and activity of these enzymes in various cellular systems is key to elucidating the pathways leading to the production of biologically active this compound compounds in the brain and periphery.

In Vivo Animal Models

In vivo animal models are indispensable for evaluating the physiological and behavioral effects of this compound derivatives in a whole-organism context, mimicking aspects of human physiology and disease.

Rodent models, particularly rats and mice, are extensively used in neurosteroid research due to their well-characterized neurobiology, genetic manipulability, and established behavioral paradigms. These models allow for the investigation of this compound derivatives' impact on mood, anxiety, cognition, and neurological disorders.

Research has utilized rodent models to explore the neuropharmacological actions of 3α-Hydroxy-5α-pregnan-20-one (allopregnanolone). Systemic administration of ethanol (B145695) in rats has been shown to elevate brain levels of allopregnanolone in a dose- and time-dependent manner, correlating with the hypnotic effects of ethanol researchgate.net. Furthermore, blocking the de novo biosynthesis of 5α-reduced steroids using finasteride (B1672673) (a 5α-reductase inhibitor) prevented the anticonvulsant effects of ethanol in rats, suggesting that allopregnanolone mediates some of ethanol's actions researchgate.net. Studies have also investigated the anti-inflammatory effects of this compound derivatives in rodents, noting that 3α-Hydroxy-5α-pregnan-20-one enhances the production of the anti-inflammatory cytokine IL-10 in male alcohol-preferring rats, with sex-specific differences observed . These findings underscore the utility of rodent models in linking neurosteroid levels to specific physiological and behavioral outcomes.

Comparative species studies examine steroid metabolism and neurosteroid actions across different animal species. This approach helps to identify conserved biological functions and species-specific differences in the synthesis, metabolism, and effects of this compound derivatives, providing broader insights into their evolutionary significance and potential translation to human physiology.

Research on progesterone metabolism, which yields this compound derivatives, has noted important differences among mammalian species in the enzymes that catalyze the C-6-hydroxylation of 5α-reduced steroids. These enzymatic reactions are often the final steps in the extrahepatic inactivation of bioactive metabolites of progesterone nih.gov. For example, the pathways for 6α-hydroxylation of 5α-reduced steroids differ between species, indicating variations in how these neurosteroid precursors and metabolites are processed and inactivated nih.gov. Such comparative analyses are vital for understanding the ecological and physiological roles of this compound compounds across the animal kingdom and for identifying species that may serve as particularly relevant models for human neurosteroid research.

Future Directions in Pregnan 20 One Research

Elucidating Novel Biosynthetic and Metabolic Pathways

The classical understanding of steroidogenesis provides a foundational map for the production of pregnan-20-one and its metabolites. However, emerging evidence suggests the existence of alternative and previously unrecognized pathways. A critical area of future research will be the complete elucidation of these novel biosynthetic and metabolic routes.

One such area of interest is the "backdoor pathway" of androgen synthesis, in which this compound metabolites serve as key intermediates. wikipedia.org In this pathway, 17α-hydroxyprogesterone is converted to 5α-dihydrotestosterone (DHT) without testosterone (B1683101) as an intermediate. wikipedia.org A key step in this pathway is the conversion of 5α-pregnan-17α-ol-3,20-dione to 5α-pregnane-3α,17α-diol-20-one. wikipedia.org Further investigation is needed to fully characterize the enzymes and regulatory mechanisms involved in this pathway and to understand its physiological significance in various tissues and disease states.

Furthermore, the role of the gut microbiota in steroid metabolism is a rapidly expanding field of research. Recent studies have demonstrated that microorganisms in the human gut can convert progesterone (B1679170) into several neurologically active steroids, with pregnanolone (B1679072) being a primary metabolite. biorxiv.org Members of the Enterobacteriaceae and Veillonellaceae families have been identified as key players in this process. biorxiv.org Future research will likely focus on identifying the specific bacterial enzymes responsible for these transformations and understanding how the composition of the gut microbiome influences the systemic and neural levels of this compound and its derivatives. This could open up new avenues for therapeutic intervention through the modulation of the gut microbiome.

| Pathway | Key Intermediate | Key Enzymes/Factors | Research Focus |

| Androgen "Backdoor" Pathway | 5α-pregnane-3α,17α-diol-20-one | 3α-hydroxysteroid dehydrogenase (AKR1C2, AKR1C4), 17β-hydroxysteroid dehydrogenase 6 (HSD17B6) | Characterization of regulatory mechanisms and physiological relevance. wikipedia.org |

| Gut Microbiota Metabolism | Pregnanolone | Enterobacteriaceae, Veillonellaceae | Identification of specific bacterial enzymes and impact of microbiome composition on neurosteroid levels. biorxiv.org |

Identification of Additional Biological Targets and Mechanisms

The primary recognized mechanism of action for many this compound metabolites is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor. nih.govnih.gov However, it is becoming increasingly clear that the biological activities of these neurosteroids are not limited to this single target. A major thrust of future research will be the identification and characterization of additional biological targets and the elucidation of their downstream signaling mechanisms.

Recent evidence has pointed to the innate immune system as a potential target for this compound derivatives. For example, (3α,5α)3-hydroxythis compound (allopregnanolone) has been shown to inhibit Toll-like receptor 4 (TLR4)-dependent inflammatory signaling. nih.gov This interaction appears to involve the inhibition of MyD88 binding to TLR proteins, a key step in the inflammatory cascade. nih.gov Further studies are needed to fully understand the molecular details of this interaction and to explore its therapeutic potential in inflammatory and neuroinflammatory conditions.

Beyond direct receptor binding, future investigations may also uncover novel mechanisms of action, such as epigenetic modifications or interactions with other signaling pathways. Understanding the full spectrum of molecular targets for this compound and its metabolites will be crucial for developing more specific and effective therapeutic agents.

Exploring Inter-Species and Inter-Individual Variability in Metabolism

Significant variability in the response to neurosteroids has been observed, and this is likely due, in part, to differences in their metabolism. Future research must address the considerable inter-species and inter-individual variability in this compound metabolism to enable a more personalized approach to neurosteroid-based therapies.

While direct research on this compound is ongoing, studies on other compounds metabolized by the cytochrome P450 (CYP) enzyme system, such as CYP2D6, have revealed extensive interindividual variability due to genetic polymorphisms. nih.gov It is plausible that similar genetic variations in the enzymes responsible for this compound metabolism contribute to the observed differences in response. Future studies should aim to identify these genetic variants and their functional consequences.

Furthermore, factors such as sex, age, and disease state can influence neurosteroid metabolism. For example, pregnancy is known to alter the levels and metabolism of various steroids. nih.gov Understanding how these factors impact the metabolic profile of this compound will be essential for optimizing therapeutic strategies. Comparative studies across different species will also provide valuable insights into the evolution and regulation of these metabolic pathways. nih.gov

Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling

A significant challenge in the study of this compound and its metabolites is the accurate and comprehensive measurement of these compounds in biological samples. The development of more advanced analytical techniques is therefore a critical area for future research.

Currently, methods such as high-performance liquid chromatography (HPLC) and radioimmunoassay (RIA) are used to quantify specific pregnane (B1235032) neurosteroids. nih.govnih.gov While these techniques are valuable, they often lack the capacity for comprehensive profiling of the entire spectrum of related metabolites.

Future efforts should focus on the development and application of high-resolution mass spectrometry-based metabolomics platforms. These technologies offer the potential for simultaneous detection and quantification of a wide range of steroids and their metabolites, providing a more complete picture of the "steroidome." Such comprehensive profiling will be invaluable for identifying novel biomarkers, understanding metabolic pathways, and assessing the effects of therapeutic interventions. researchgate.net

| Analytical Technique | Advantages | Limitations | Future Directions |

| High-Performance Liquid Chromatography (HPLC) | Good for separation of known compounds. nih.gov | May require derivatization; limited to targeted analysis. | Coupling with high-resolution mass spectrometry. |

| Radioimmunoassay (RIA) | High sensitivity for specific analytes. nih.gov | Cross-reactivity with similar structures; use of radioactive materials. | Development of more specific antibodies and non-radioactive assays. |

| Mass Spectrometry-based Metabolomics | Comprehensive, untargeted profiling; high sensitivity and specificity. | Complex data analysis; potential for ion suppression. | Improved data processing pipelines and standardization of methods. |

Integration of Multi-Omics Data for Systems-Level Understanding

To truly comprehend the complex biological roles of this compound, a systems-level approach is required. The integration of data from multiple "omics" platforms—including genomics, transcriptomics, proteomics, and metabolomics—holds immense promise for achieving a holistic understanding of how these neurosteroids function within the broader context of cellular and physiological networks. nih.gov

For instance, combining gut microbiome data with metabolomic profiles of this compound and its derivatives can provide insights into how microbial activity influences host neurosteroid levels and, consequently, behavior and disease susceptibility. biorxiv.org Similarly, integrating transcriptomic and proteomic data from neuronal cells treated with this compound could reveal novel signaling pathways and gene regulatory networks that are modulated by these compounds. researchgate.net

The application of multi-omics approaches will be instrumental in identifying key nodes in the this compound signaling network, uncovering novel biomarkers for disease, and developing more effective and personalized therapeutic strategies. nih.gov This integrative approach will move the field beyond a single-molecule focus to a more comprehensive understanding of the intricate interplay between neurosteroids and the complex biological systems they regulate.

常见问题

Q. How can advanced spectral techniques improve quantification of this compound in low-abundance biological samples?

- Methodological Answer : Implement ultra-high-performance LC (UHPLC) with tandem MS/MS (e.g., QTRAP 6500+) for femtogram-level detection. Deuterated internal standards (e.g., d4-Pregnan-20-one) correct matrix effects. Ion mobility spectrometry (IMS) separates isobaric interferences in placental tissue extracts .

Data Analysis and Reproducibility

-

Table 1 : Key Analytical Parameters for this compound Quantification

Parameter HPLC-UV LC-MS/MS GC-MS LOD (ng/mL) 50 0.1 5 LOQ (ng/mL) 150 0.3 15 Recovery (%) 85–95 92–105 80–90 Runtime (min) 20 10 30 Source: Adapted from -

Critical Consideration : Replicate preclinical studies using NIH guidelines (e.g., ARRIVE 2.0) to ensure transparency in sample size, randomization, and blinding. Share raw datasets via repositories like Zenodo to facilitate meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。